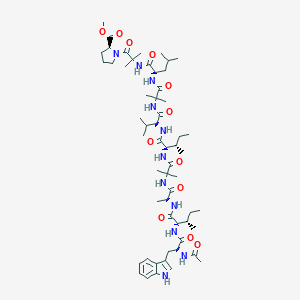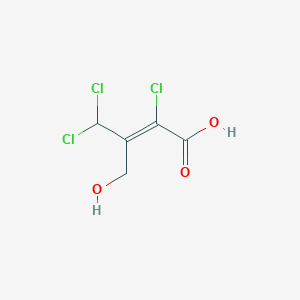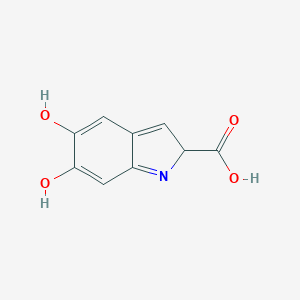
Acetyl-tryptophyl-isoleucyl-alanyl-aminoisobutyryl-isoleucyl-valyl-aminoisobutyryl-leucyl-aminoisobutyryl-proline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple amino acid residues and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a series of peptide coupling reactions. Each amino acid residue is sequentially added using protecting groups to prevent unwanted side reactions. Common reagents include carbodiimides for activation and bases like N,N-diisopropylethylamine (DIPEA) for deprotonation.
Industrial Production Methods: Industrial production may utilize solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences. Automated peptide synthesizers can streamline the process, ensuring high purity and yield.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various derivatives.
Reduction: Reduction reactions can modify the carbonyl groups within the peptide backbone.
Substitution: Nucleophilic substitution can occur at the amide bonds, altering the peptide sequence.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products depend on the specific reactions but often include modified peptides with altered biological activity.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic agent for targeting specific biochemical pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
- Methyl (2S)-1-[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate
- Methyl (2S)-1-[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate
Uniqueness: The unique aspect of this compound lies in its specific sequence of amino acids and the presence of the indole ring, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
130517-75-8 |
|---|---|
分子式 |
C57H91N11O12 |
分子量 |
1122.4 g/mol |
IUPAC名 |
methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C57H91N11O12/c1-18-32(7)43(63-46(71)40(60-35(10)69)28-36-29-58-38-24-21-20-23-37(36)38)48(73)59-34(9)45(70)65-56(13,14)53(78)64-44(33(8)19-2)49(74)62-42(31(5)6)50(75)67-55(11,12)52(77)61-39(27-30(3)4)47(72)66-57(15,16)54(79)68-26-22-25-41(68)51(76)80-17/h20-21,23-24,29-34,39-44,58H,18-19,22,25-28H2,1-17H3,(H,59,73)(H,60,69)(H,61,77)(H,62,74)(H,63,71)(H,64,78)(H,65,70)(H,66,72)(H,67,75)/t32-,33-,34-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChIキー |
VEUCTMCWBXPPPR-JQRRNLQSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
配列 |
WIAXIVXLXP |
同義語 |
Ac-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-OMe acetyl-tryptophyl-isoleucyl-alanyl-aminoisobutyryl-isoleucyl-valyl-aminoisobutyryl-leucyl-aminoisobutyryl-proline methyl ester AcWIA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(1R,2S,4R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B237985.png)


![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)
